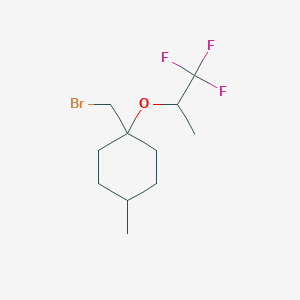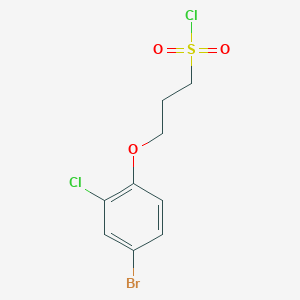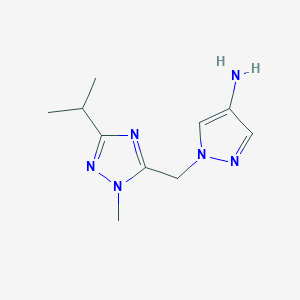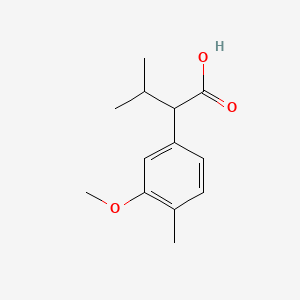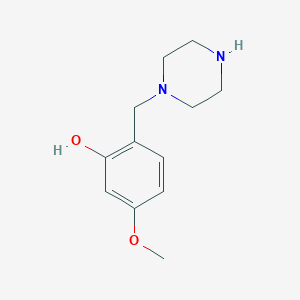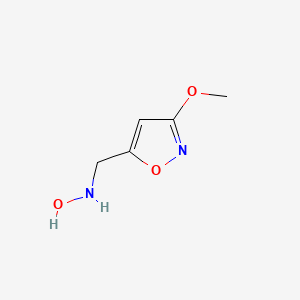
N-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow chemistry techniques to ensure consistent and scalable production .
Chemical Reactions Analysis
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, some oxazole derivatives inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine in various applications.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2O3/c1-9-5-2-4(3-6-8)10-7-5/h2,6,8H,3H2,1H3 |
InChI Key |
ZFDVOOXCFZWRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


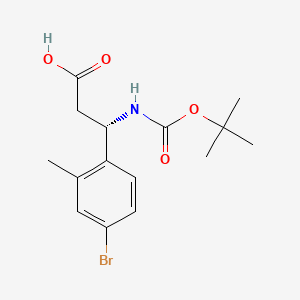
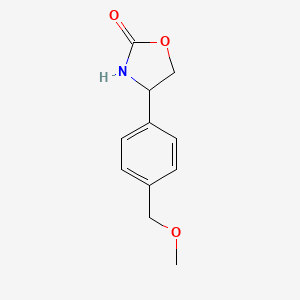
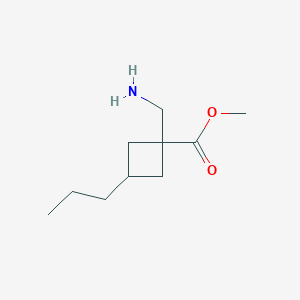
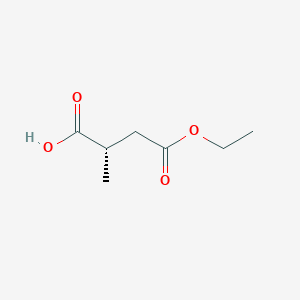
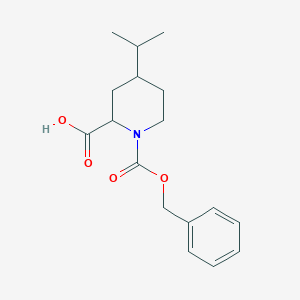
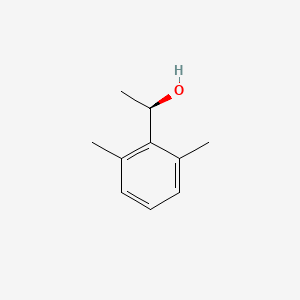
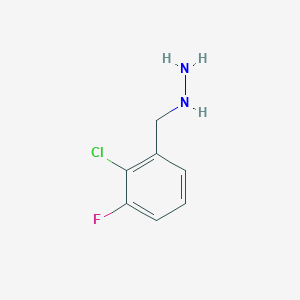
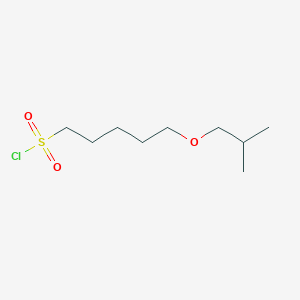
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
